Racecadotril

概要

説明

ラセカドトリルは、アセトルファンとしても知られており、末梢エンケファリナーゼ阻害薬として作用する抗下痢薬です。下痢の治療に使用される他のオピオイド薬とは異なり、腸の蠕動運動を抑制するのではなく、ラセカドトリルは抗分泌作用があります。 腸への水と電解質の分泌を減らすため、小児と成人の両方における急性下痢の治療に効果的です .

準備方法

ラセカドトリルの調製には、いくつかの合成経路が関与します。1つの方法は、ベンジルアクリル酸とチオ酢酸を反応させ、ジクロロメタンを使用して反応していないチオ酢酸を蒸留した後、得られた生成物をジクロロメタンの存在下でベンジルグリシネートパラトルエンスルホン酸塩と縮合させることを含みます。 最終生成物はアルコール溶媒で結晶化して高純度を実現します . 工業生産方法は、多くの場合、同様の合成経路に従いますが、大規模生産向けに最適化されています。

化学反応の分析

ラセカドトリルは、加水分解による分解を含む、さまざまな化学反応を受けます。 アルカリ性媒体では、薬物はすぐに分解しますが、酸性媒体では90分以内に分解します . これらの反応で使用される一般的な試薬には、メタノールと水が含まれます。これらの反応から生成される主な生成物は、液体クロマトグラフィーを使用して分析できる分解生成物です。

科学研究アプリケーション

ラセカドトリルは、特に医学の分野で、いくつかの科学研究アプリケーションを持っています。 小児と成人の急性下痢の治療に使用され、便秘や鼓腸を少なくするため、ロペラミドよりも耐容性が優れていることが示されています . さらに、ラセカドトリルは、小児用口腔崩壊性フィルムの開発における潜在的な使用について調査されており、患者のコンプライアンスを向上させ、窒息のリスクを軽減することができます .

科学的研究の応用

Racecadotril has several scientific research applications, particularly in the field of medicine. It is used for the treatment of acute diarrhea in children and adults and has been shown to have better tolerability than loperamide, as it causes less constipation and flatulence . Additionally, this compound has been investigated for its potential use in developing orodispersible films for pediatric use, which can improve patient compliance and reduce the risk of choking .

作用機序

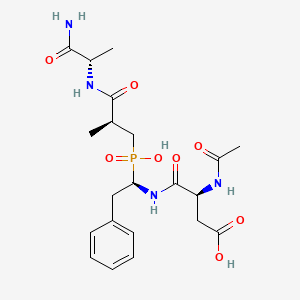

ラセカドトリルは、体内ですばやく活性代謝物であるチオルファンに変換されるプロドラッグです。チオルファンは、内因性オピオイド(エンケファリン)の分解に関与する酵素であるエンケファリナーゼを阻害します。エンケファリナーゼを阻害することにより、ラセカドトリルはエンケファリンの濃度を高め、オピオイド受容体の活性化と環状アデノシンモノホスファートレベルの低下につながります。 その結果、腸管腔への水と電解質の分泌が減少します .

類似化合物との比較

ラセカドトリルは、ロペラミドなどの他の抗下痢薬と比較されることがよくあります。どちらの薬物も下痢の治療に効果的ですが、ラセカドトリルは、腸の蠕動運動に影響を与えないため、独自の作用機序を持っています。 これは、ロペラミドで便秘を経験する患者にとって好ましい選択肢となります . ペクチン/カオリンやプロバイオティクスなどの他の類似した化合物は、下痢の治療にも使用されますが、作用機序と有効性プロファイルが異なります .

参考文献

特性

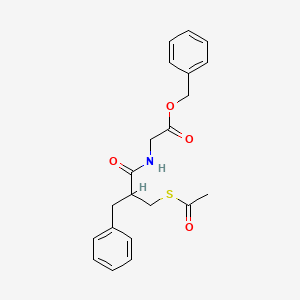

IUPAC Name |

benzyl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4S/c1-16(23)27-15-19(12-17-8-4-2-5-9-17)21(25)22-13-20(24)26-14-18-10-6-3-7-11-18/h2-11,19H,12-15H2,1H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUOJXZPIYUATO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045513 | |

| Record name | Racecadotril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81110-73-8 | |

| Record name | Racecadotril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81110-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Racecadotril [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081110738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Racecadotril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11696 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Racecadotril | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759828 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Racecadotril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (RS)-Benzyl N-[3-(acetylthio)-2-benzylpropanoyl]glycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RACECADOTRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76K53XP4TO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Racecadotril, through its active metabolite thiorphan, acts as an inhibitor of the enzyme neutral endopeptidase (NEP, EC 3.4.24.11). [] This inhibition leads to increased levels of NEP substrates, including enkephalins. []

ANone: Enkephalins, whose degradation is prevented by this compound, function as neurotransmitters in the digestive tract and exert an antisecretory effect by reducing the secretion of water and electrolytes into the intestines. [, , , ] Importantly, this antisecretory effect occurs without affecting intestinal transit time or motility. [, , , ]

ANone: While some studies suggested that this compound might influence blood glucose levels through inhibition of insulin-degrading enzyme (IDE), further research demonstrated that this compound and its metabolite thiorphan do not significantly inhibit IDE. [, ] The blood glucose-lowering effect observed in some studies might be attributed to other mechanisms, potentially involving the vagus nerve and K(ATP) channels. []

ANone: While the provided research primarily focuses on the clinical application of this compound, the specific impact of structural modifications on its activity, potency, and selectivity is not extensively discussed. Further research and literature review focusing on medicinal chemistry aspects of this compound would be needed to address this question in detail.

ANone: Researchers have investigated the use of ethyl acrylate-methyl methacrylate copolymer (Eudragit® NE 30D) in the development of taste-masked this compound dispersible tablets. [, ] This approach aimed to address the unpleasant taste of this compound, potentially improving patient compliance, particularly in pediatric populations. [, ] Additionally, this compound liposome solid preparations have been explored to improve solubility and bioavailability. [] Furthermore, orodispersible films (ODFs) have been developed for pediatric use to improve compliance and reduce the risk of choking. []

ANone: Following oral administration, this compound is rapidly and effectively converted into its active metabolite, thiorphan. [] This conversion process ensures efficient activation of the drug within the body. []

ANone: No, thiorphan, the active metabolite of this compound, does not cross the blood-brain barrier. [] This characteristic is important as it limits the potential for central nervous system side effects. []

ANone: Yes, bioequivalence studies have been conducted to compare this compound pulvis and this compound granules. [] The results indicated that these two preparations exhibit bioequivalence in healthy volunteers. []

ANone: The efficacy of this compound in treating diarrhea has been evaluated in neonatal gnotobiotic pigs (Sus scrofa domesticus) infected with human rotavirus. [] This animal model allows for controlled studies of rotavirus infection and the assessment of this compound's effectiveness in reducing diarrhea severity and promoting weight gain. []

ANone: Numerous clinical trials have investigated the efficacy and safety of this compound in treating acute diarrhea in children. These trials consistently demonstrate that this compound, as an adjunct to oral rehydration therapy, effectively reduces the duration and severity of diarrhea in pediatric patients. [, , , , , , , , , , , ]

ANone: Yes, studies have explored the cost-utility of this compound as an adjuvant therapy to oral rehydration solution (ORS) compared to ORS alone in treating acute watery diarrhea in children. [, , ] The findings suggest that this compound is a dominant treatment strategy, being more effective and less costly from a UK payer perspective. [, , ]

ANone: Researchers have employed a variety of analytical methods, including high-performance liquid chromatography (HPLC), [, , , , , , , ] liquid chromatography-mass spectrometry (LC-MS), [, ] and high-performance thin-layer chromatography (HPTLC) [] for the characterization, quantification, and monitoring of this compound in various matrices.

ANone: Yes, studies have focused on investigating the dissolution method and characteristics of this compound capsules, highlighting the importance of dissolution rate for drug release and bioavailability. [, ] Researchers have examined the impact of different dissolution media and apparatus on the drug release profile. []

ANone: The HPLC methods employed for this compound analysis have been validated according to ICH Q2R guidelines, ensuring the accuracy, precision, specificity, linearity, and robustness of the analytical procedures. [] These validation procedures are crucial for generating reliable and reproducible data in pharmaceutical analysis. []

ANone: this compound has been compared to loperamide in several clinical trials for treating acute diarrhea in adults and children. [, , , , , ] While both drugs demonstrate rapid and effective symptom relief, this compound is associated with fewer adverse events, particularly a lower incidence of constipation, compared to loperamide. [, , , , , ]

ANone: Yes, oral rehydration therapy (ORT) remains the cornerstone of treatment for acute diarrhea. [, , , , , , , , , , , ] Other adjunctive therapies like smectite, probiotics (Lactobacillus GG, Lactobacillus reuteri, Saccharomyces boulardii), and zinc have also been studied. [] The choice of treatment should be individualized based on factors such as age, severity of diarrhea, and potential underlying conditions.

ANone: The research on this compound exemplifies cross-disciplinary collaboration, integrating knowledge from pharmacology, [, , ] clinical medicine, [, , , , , , , , , , , , , , ] pharmaceutical sciences, [, , , , , , ] and analytical chemistry. [, ] This multidisciplinary approach has been instrumental in understanding the drug's mechanism of action, clinical efficacy, formulation optimization, and analytical characterization.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![13-Methoxy-5,6,19-trimethyl-11-oxa-19-azahexacyclo[10.9.1.01,10.02,7.02,18.016,22]docosa-5,12,14,16(22)-tetraen-9-one](/img/structure/B1680343.png)

![(1R,4S,6R)-N-[(2R)-1-[4-(tert-butylcarbamoyl)-4-cyclohexylpiperidin-1-yl]-3-(4-fluorophenyl)-1-oxopropan-2-yl]-7-methyl-7-azabicyclo[2.2.2]octane-6-carboxamide](/img/structure/B1680353.png)

![p-Tolyl-[2-(3,4,5-trimethoxy-phenyl)-quinazolin-4-yl]-amine](/img/structure/B1680358.png)